![molecular formula C25H32N4O2 B035194 N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide CAS No. 107479-06-1](/img/structure/B35194.png)
N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide, commonly known as Tinuvin 328, is a UV absorber that is widely used in various industrial and commercial applications. It is a hydroxyphenyl benzotriazole-based compound that has excellent photostability and UV-absorbing properties.
Wirkmechanismus
Tinuvin 328 works by absorbing UV radiation and converting it into heat energy, which is dissipated harmlessly. It absorbs UV radiation in the range of 290-400 nm, which is the range that is most harmful to materials and the skin.
Biochemische Und Physiologische Effekte
Tinuvin 328 has no known biochemical or physiological effects on the human body. It is considered safe for use in various applications, including personal care products.
Vorteile Und Einschränkungen Für Laborexperimente
Tinuvin 328 has several advantages as a UV absorber, including excellent photostability, high UV absorption efficiency, and compatibility with a wide range of materials. However, it also has some limitations, including its relatively high cost and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the development and application of Tinuvin 328. One direction is the development of more efficient and cost-effective synthesis methods for Tinuvin 328. Another direction is the development of new UV absorbers that have improved properties, such as broader UV absorption range and higher photostability. Additionally, there is a need for further research on the environmental impact of Tinuvin 328 and other UV absorbers, as well as their potential toxicity to humans and other organisms.
Synthesemethoden
Tinuvin 328 is synthesized by the reaction of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2H-Benzotriazole-2-methylpropionic acid chloride to form Tinuvin 328.
Wissenschaftliche Forschungsanwendungen
Tinuvin 328 is widely used in various industrial and commercial applications, including coatings, plastics, adhesives, and textiles. It is used as a UV absorber to protect these materials from UV radiation, which can cause degradation, discoloration, and other forms of damage. Tinuvin 328 is also used in the production of sunscreens and other personal care products to protect the skin from UV radiation.
Eigenschaften
CAS-Nummer |
107479-06-1 |
|---|---|
Produktname |
N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide |
Molekularformel |
C25H32N4O2 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C25H32N4O2/c1-16(2)23(31)26-14-17-12-18(25(6,7)15-24(3,4)5)13-21(22(17)30)29-27-19-10-8-9-11-20(19)28-29/h8-13,30H,1,14-15H2,2-7H3,(H,26,31) |
InChI-Schlüssel |
PUKBPIIUNNWYDU-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)N2N=C3C=CC=CC3=N2)O |
Kanonische SMILES |
CC(=C)C(=O)NCC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)N2N=C3C=CC=CC3=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




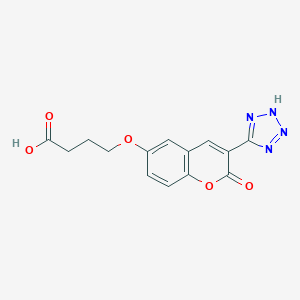
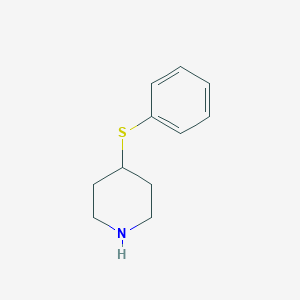
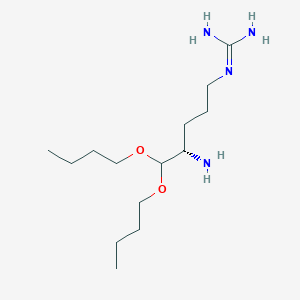
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
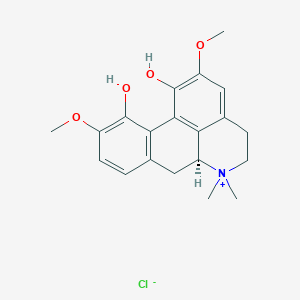
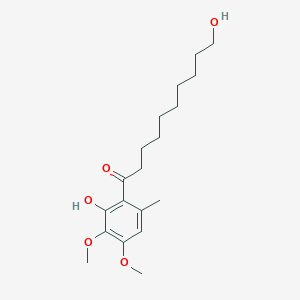
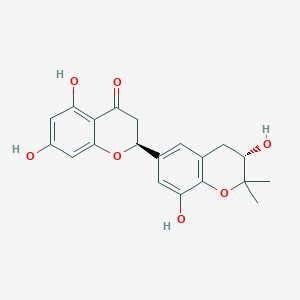


![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)